REACTION_SMILES
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[Al+3:19].[CH3:1][C:2](=[CH:3][C:4](=[O:5])[NH:6][c:7]1[cH:8][cH:9][c:10]([O:13][CH3:14])[cH:11][cH:12]1)[CH3:15].[Cl-:16].[Cl-:17].[Cl-:18].[Cl:20][CH2:21][Cl:22]>>[CH3:1][C:2]1([CH3:15])[CH2:3][C:4](=[O:5])[NH:6][c:7]2[c:8]1[cH:9][c:10]([O:13][CH3:14])[cH:11][cH:12]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Al+3]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccc(NC(=O)C=C(C)C)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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[Cl-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Type
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product
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Smiles
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COc1ccc2c(c1)C(C)(C)CC(=O)N2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |